myxotyroside A

説明

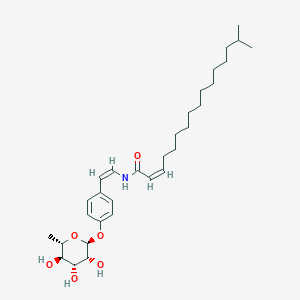

Myxotyroside A (ID: NPA015302) is a bacterial secondary metabolite first isolated from Myxococcus sp. strain 131 and characterized by Ohlendorf et al. in 2009 . Its molecular formula is C₃₂H₅₁NO₅, with a molecular weight of 529.76 Da and an accurate mass of 529.3767 Da. Structurally, Myxotyroside A features a rhamnose sugar moiety linked to an unusual polyketide-derived aglycone via a β-glycosidic bond. Key structural attributes include a branched aliphatic chain and multiple hydroxyl groups, as evidenced by its SMILES notation: C[C@@H]1C(C(C(OC1OC2=CC=C(C=C2)/C=C\NC(=O)/C=C\CCCCCCCCCCCC(C)C)C)O)O .

The compound’s biosynthesis is hypothesized to involve hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathways, common in Myxococcus species for producing bioactive molecules.

特性

分子式 |

C31H49NO6 |

|---|---|

分子量 |

531.7 g/mol |

IUPAC名 |

(Z)-15-methyl-N-[(Z)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]ethenyl]hexadec-2-enamide |

InChI |

InChI=1S/C31H49NO6/c1-23(2)15-13-11-9-7-5-4-6-8-10-12-14-16-27(33)32-22-21-25-17-19-26(20-18-25)38-31-30(36)29(35)28(34)24(3)37-31/h14,16-24,28-31,34-36H,4-13,15H2,1-3H3,(H,32,33)/b16-14-,22-21-/t24-,28-,29+,30+,31-/m0/s1 |

InChIキー |

OEUGFCRAXXFNAR-SRUKPRNUSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)/C=C\NC(=O)/C=C\CCCCCCCCCCCC(C)C)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CNC(=O)C=CCCCCCCCCCCCC(C)C)O)O)O |

同義語 |

myxotyroside A |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Myxotyroside A belongs to a class of bacterial glycosides with structural and functional parallels to other microbial rhamnosides. Below is a comparative analysis with two structurally related compounds: Myxotyroside B (a congener from the same study) and Amycolamycin (a rhamnoside from Amycolatopsis spp.).

Table 1: Structural and Functional Comparison of Myxotyroside A with Analogous Compounds

| Parameter | Myxotyroside A | Myxotyroside B | Amycolamycin |

|---|---|---|---|

| Source Organism | Myxococcus sp. 131 | Myxococcus sp. 131 | Amycolatopsis spp. |

| Molecular Formula | C₃₂H₅₁NO₅ | C₃₃H₅₃NO₅ | C₃₄H₅₅NO₈ |

| Molecular Weight | 529.76 Da | 543.78 Da | 629.82 Da |

| Key Structural Features | β-rhamnose linkage, branched C15 aliphatic chain | β-rhamnose linkage, linear C16 aliphatic chain | α-rhamnose linkage, polycyclic aglycone |

| Biological Activity | Antimicrobial (hypothesized) | Reduced bioactivity vs. A | Antifungal, cytotoxic |

| Analytical Data | NMR: δ 5.21 (H-1'), MS: m/z 530.38 | NMR: δ 5.18 (H-1'), MS: m/z 544.40 | NMR: δ 4.98 (H-1'), MS: m/z 630.85 |

Key Findings:

Structural Divergence: Myxotyroside A’s branched aliphatic chain distinguishes it from Myxotyroside B’s linear chain, likely influencing membrane interaction and antimicrobial potency . The α-rhamnose configuration in Amycolamycin contrasts with the β-linkage in Myxotyrosides, affecting solubility and target specificity .

Amycolamycin’s polycyclic aglycone correlates with broader bioactivity (e.g., cytotoxicity), absent in Myxotyrosides, highlighting the role of aglycone complexity in function .

Analytical Challenges :

- Differentiation of these compounds relies on advanced techniques such as high-resolution mass spectrometry (HR-MS) and 2D-NMR , which resolve subtle mass shifts (e.g., +14 Da between Myxotyrosides A and B) and stereochemical variations .

Q & A

Q. What are the established methods for isolating and purifying myxotyroside A from natural sources?

Myxotyroside A is typically isolated using chromatographic techniques such as reversed-phase HPLC or flash chromatography, followed by purification via size-exclusion chromatography. Key steps include:

- Solvent extraction : Use methanol or dichloromethane for initial extraction from fungal/bacterial biomass.

- Purity assessment : Validate purity (>95%) via LC-MS (liquid chromatography-mass spectrometry) and NMR (nuclear magnetic resonance) .

- Reproducibility : Document solvent gradients, column specifications, and retention times to ensure replicability .

Q. How is the structural elucidation of myxotyroside A performed, and what spectroscopic data are critical?

Structural characterization relies on:

- NMR spectroscopy : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) spectra to assign stereochemistry and connectivity.

- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., C30H48O12) and fragmentation patterns.

- X-ray crystallography : Optional for absolute configuration determination if crystals are obtainable .

Q. What in vitro assays are commonly used to evaluate myxotyroside A’s bioactivity?

Standard assays include:

- Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Always include positive controls (e.g., doxorubicin for cytotoxicity) and report IC50/EC50 values with confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for myxotyroside A across studies?

Discrepancies often arise from:

- Experimental variability : Differences in cell culture conditions (e.g., serum concentration, passage number) or compound solubility (use DMSO vs. aqueous buffers).

- Data normalization : Normalize activity to cell viability controls to avoid false positives.

- Meta-analysis : Compare raw datasets (if available) and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .

Q. What strategies are effective for elucidating myxotyroside A’s mechanism of action in complex biological systems?

Advanced methodologies include:

- Omics approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways.

- Chemical proteomics : Use biotinylated myxotyroside A derivatives to pull down target proteins.

- CRISPR-Cas9 screens : Genome-wide knockout libraries to pinpoint genes essential for compound activity .

Q. How can the biosynthetic pathway of myxotyroside A be investigated to enable engineered production?

Key steps involve:

- Genome mining : Identify biosynthetic gene clusters (BGCs) in producer strains using antiSMASH or PRISM.

- Heterologous expression : Clone BGCs into model hosts (e.g., Aspergillus nidulans) and monitor metabolite production via LC-HRMS.

- Isotope labeling : Use <sup>13</sup>C-labeled precursors to trace pathway intermediates .

Q. What computational tools are suitable for predicting myxotyroside A’s structure-activity relationships (SAR)?

SAR studies leverage:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinases).

- QSAR models : Train machine learning algorithms on bioactivity data to predict modifications enhancing potency.

- MD simulations : GROMACS for analyzing binding stability over time .

Methodological Considerations for Data Presentation

- Reproducibility : Include raw spectral data (NMR, MS) in supplementary materials, annotated with acquisition parameters .

- Statistical rigor : Report p-values, effect sizes, and power analyses for bioactivity studies. Use platforms like GraphPad Prism for standardization .

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines and provide IACUC protocol numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。